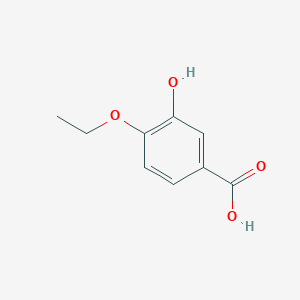

4-Ethoxy-3-hydroxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

4-Ethoxy-3-hydroxybenzoic acid is a derivative of benzoic acid, a family of compounds that are ubiquitous in nature and synthetic chemistry. ontosight.airasayanjournal.co.in Research into benzoic acid derivatives is a vast and multifaceted field, driven by their diverse applications as precursors in the synthesis of pharmaceuticals, agrochemicals, polymers, and liquid crystals. ontosight.aicymitquimica.com Phenolic compounds, specifically hydroxybenzoic acids, are secondary metabolites in most plants and are important components of the human diet due to their potential antioxidant activity. rasayanjournal.co.invu.edu.au

The specific arrangement of substituents on the benzene (B151609) ring of a benzoic acid derivative dramatically influences its chemical and biological properties. nih.govffhdj.com For instance, the number and position of hydroxyl groups on the phenolic ring are critical determinants of antioxidant and antiradical efficiency. nih.govmdpi.com Structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 3-ethoxy-4-hydroxybenzoic acid, have been investigated for their roles in the development of liquid crystals and for their potential antimicrobial and anti-inflammatory effects, respectively. ontosight.airesearchgate.net The study of this compound builds upon this extensive foundation, seeking to understand how its unique ethoxy and hydroxyl arrangement imparts specific functionalities.

Overview of Established Research Areas and Emerging Interests

While dedicated research on this compound is still developing, the investigation of its isomers and structurally related compounds provides a framework for its established and emerging areas of interest.

Established Research:

Chemical Synthesis: The synthesis of hydroxybenzoic acid derivatives is a well-established area of chemical research. Methodologies often involve the etherification or esterification of precursor benzoic acid derivatives. ontosight.airasayanjournal.co.in For example, a common route to produce alkoxy-substituted benzoic acids is the reaction of a hydroxybenzoic acid with an alkyl halide in the presence of a base. ontosight.ai Photochemical rearrangements and iron-catalyzed reactions of phenols also represent viable synthetic pathways. cdnsciencepub.comresearchgate.net

Antioxidant Properties: A significant body of research exists on the antioxidant activities of hydroxybenzoic acids. nih.govmdpi.com The capacity of these molecules to scavenge free radicals is a key area of investigation. Studies on various hydroxybenzoic acids demonstrate that their antioxidant strength is closely linked to the number and position of hydroxyl groups. nih.gov For instance, compounds with multiple hydroxyl groups, like 3,4,5-trihydroxybenzoic acid (gallic acid), often exhibit the highest radical scavenging activity. nih.govmdpi.com It is an area of active inquiry to determine how the ethoxy group in this compound modulates the antioxidant potential of the adjacent hydroxyl group.

Emerging Interests:

Metabolic Studies: The identification of related compounds as metabolites of pharmaceuticals has opened an emerging research avenue. For example, 4-ethoxy-2-hydroxybenzoic acid has been identified as a metabolite of the gastroprokinetic agent mosapride. sigmaaldrich.cn This suggests that this compound could also be a metabolite in biological systems, prompting further investigation into its metabolic pathways and toxicological profile.

Materials Science: Benzoic acid derivatives are utilized as building blocks for functional materials. cdnsciencepub.com Vanillic acid, which differs from the target compound only by a methoxy (B1213986) group instead of an ethoxy group, is used in the synthesis of liquid crystal copolyesters. researchgate.net This precedent suggests a potential application for this compound in the design of new polymers and liquid crystalline materials.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10O4 | uni.lu |

| Molecular Weight | 182.17 g/mol | scbt.com |

| CAS Number | 90536-50-8 | bldpharm.com |

| IUPAC Name | This compound | uni.lu |

| InChIKey | JKWUXAUMKMGUMB-UHFFFAOYSA-N | uni.lu |

Current Gaps and Future Directions in Scholarly Inquiry

The academic landscape for this compound reveals several gaps, which in turn highlight promising directions for future research.

Current Gaps:

Limited Specific Data: There is a notable scarcity of published studies focusing specifically on this compound. Much of the current understanding is inferred from research on its isomers, such as 3-ethoxy-4-hydroxybenzoic acid, and other closely related hydroxybenzoic acids. ontosight.ainih.gov

Biological Activity Profile: While the antioxidant potential can be hypothesized based on its structure, a comprehensive evaluation of its biological activities is lacking. ontosight.ai The antimicrobial, anti-inflammatory, and potential enzyme-inhibiting properties have not been thoroughly investigated. ontosight.ai

Natural Occurrence: Unlike many other hydroxybenzoic acids, the natural occurrence of this compound is not well-documented. ontosight.ai

Future Directions:

Targeted Synthesis and Characterization: The development of efficient and scalable synthesis methods for this compound is a crucial first step. ontosight.ai This would enable more extensive research into its properties and potential applications.

Comprehensive Biological Evaluation: Future studies should aim to systematically screen the compound for a range of biological activities. This includes quantitative antioxidant assays, testing against various microbial strains, and investigating its effects on inflammatory pathways and specific enzyme targets. ontosight.ainih.gov

Exploration in Materials Science: Following the precedent of related compounds like vanillic acid, future research could explore the incorporation of this compound into polymers to create novel materials, such as liquid crystals or biodegradable polyesters, with unique thermal or optical properties. researchgate.net

Metabolomic and Pharmacokinetic Studies: Investigating whether this compound is a metabolite of existing drugs or xenobiotics is a key area for future inquiry. sigmaaldrich.cn Understanding its absorption, distribution, metabolism, and excretion (ADME) profile would be essential for any potential therapeutic development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWUXAUMKMGUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540570 | |

| Record name | 4-Ethoxy-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-50-8 | |

| Record name | 4-Ethoxy-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Traditional methods for synthesizing 4-Ethoxy-3-hydroxybenzoic acid rely on well-understood, multi-step organic reactions. These routes often involve the protection of reactive functional groups to ensure the desired substitution pattern.

A common and effective strategy involves a two-step sequence: initial protection of the carboxylic acid group via esterification, followed by a selective etherification of the target hydroxyl group.

Esterification: The starting material, protocatechuic acid, is first converted to its corresponding ester, typically ethyl protocatechuate. This is achieved by reacting it with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. This step protects the carboxylic acid from participating in subsequent reactions.

Etherification: The resulting ester, ethyl 3,4-dihydroxybenzoate, is then ethylated. The key to this synthesis is achieving regioselectivity, as the molecule has two phenolic hydroxyl groups. The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the one at the C3 position. This difference in reactivity allows for preferential ethylation at the C4 position under carefully controlled conditions.

Hydrolysis: The final step involves the hydrolysis of the ethyl ester group back to a carboxylic acid, yielding the final product, this compound.

The preparation of regioselectively protected protocatechuic acid derivatives can be challenging due to the similar reactivity of the two phenolic hydroxyls. mdpi.com

The Williamson ether synthesis is the cornerstone reaction for the etherification step in this synthetic pathway. This reaction proceeds via an SN2 mechanism. mdpi.com

The process involves:

Deprotonation: The phenolic hydroxyl group of the protocatechuate ester is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. Due to its higher acidity, the 4-OH group is deprotonated preferentially.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking an ethylating agent like ethyl bromide or diethyl sulfate (B86663). This SN2 reaction forms the ether linkage.

Hydrolysis: As with the general esterification-etherification approach, the synthesis is completed by hydrolyzing the ester to reveal the carboxylic acid.

For primary alkyl halides like ethyl bromide, this method gives good results, as elimination reactions are less likely to compete with the desired substitution.

Table 1: Typical Conditions for Williamson Ether Synthesis of Benzoic Acid Derivatives

| Parameter | Details | Reference |

| Starting Material | 2-nitro-4-hydroxybenzoic acid | |

| Reagents | Ethyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2 eq) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C | |

| Time | 12 hours | |

| Yield | 76% (for 4-Ethoxy-2-nitrobenzoic acid) |

Direct alkylation of protocatechuic acid offers a more atom-economical route by avoiding the protection-deprotection steps of the carboxyl group. However, this approach requires precise control to prevent side reactions, such as esterification of the carboxylic acid or alkylation of the wrong hydroxyl group.

Phase-transfer catalysis (PTC) is a technique employed to improve the selectivity and efficiency of direct alkylation. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the ethylating agent. crdeepjournal.org This method can enhance reaction rates and help minimize the formation of isomeric byproducts by allowing the reaction to proceed under milder conditions.

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For this compound, this includes microwave-assisted techniques and the use of aqueous or solvent-free reaction systems.

Microwave-assisted organic synthesis is a green chemistry technique known for dramatically reducing reaction times, often from hours to minutes, and improving product yields. ajrconline.orgijprdjournal.com The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture, leading to better control over reaction kinetics and a reduction in the formation of side products. ijprdjournal.com This technology has been successfully applied to various traditional reactions, including the synthesis of flavonoid derivatives and other phenolic compounds. nih.govsemanticscholar.org Replacing conventional heating with microwave assistance is a viable strategy for scaling up the synthesis of ethoxylated benzoic acid derivatives.

Table 2: Comparison of Microwave vs. Conventional Synthesis

| Method | Reaction Time | Key Advantages | Reference |

| Microwave-Assisted | Minutes | Rapid heating, increased reaction rates, higher yields, reduced side products, energy efficient. | ajrconline.orgijprdjournal.com |

| Conventional Heating | Hours | Well-established, simple equipment. | ajrconline.org |

Green synthesis strategies aim to minimize or eliminate the use of hazardous organic solvents.

Phase-Transfer Catalysis in Aqueous Media: As mentioned in section 2.1.3, phase-transfer catalysis (PTC) is a powerful tool for conducting reactions in biphasic systems, often utilizing water as one of the phases. google.com This avoids the need for expensive, toxic, and often anhydrous organic solvents. The ability to react a water-soluble salt of the phenolic acid with an organic-soluble ethylating agent makes PTC an attractive green method for the synthesis of this compound and its derivatives. google.com

Biocatalytic and Enzymatic Synthesis Pathways

The synthesis of this compound and its precursors can be achieved through biocatalytic and enzymatic routes, offering an alternative to traditional chemical synthesis. One notable enzymatic pathway involves the use of 4-coumarate:CoA ligase (4CL) enzymes. These enzymes are capable of activating a variety of cinnamic and benzoic acids by ligating them with coenzyme A (CoA). Specifically, the 4CL2 isoform from Arabidopsis thaliana has demonstrated the ability to convert a range of substituted cinnamic acids, including 4-ethoxy-3-hydroxy-cinnamic acid, into their corresponding CoA thioesters. d-nb.inforesearchgate.net This enzymatic activation is a key step in biosynthetic cascades that can lead to the formation of various valuable compounds. d-nb.inforesearchgate.net

Another approach involves the microbial synthesis of related hydroxybenzoic acids, which can serve as precursors. For instance, Escherichia coli has been engineered to produce 4-hydroxybenzoic acid (4HBA) from L-tyrosine through a multi-enzyme cascade. nih.gov This process has been optimized to achieve high conversion rates. nih.gov While this specific example produces 4-hydroxybenzoic acid, similar metabolic engineering strategies could potentially be adapted for the synthesis of this compound by utilizing appropriate precursors and enzymes.

The table below summarizes key enzymes and their roles in the biocatalytic synthesis relevant to this compound and its precursors.

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| 4-coumarate:CoA ligase 2 (4CL2) | Arabidopsis thaliana | 4-ethoxy-3-hydroxy-cinnamic acid, ATP, CoA | 4-ethoxy-3-hydroxy-cinnamoyl-CoA, AMP |

| L-amino acid deaminase | Proteus mirabilis | L-tyrosine | 4-hydroxyphenylpyruvate |

| Hydroxymandelate synthase | Amycolatopsis orientalis | 4-hydroxyphenylpyruvate | 4-hydroxymandelate |

| (S)-mandelate dehydrogenase | Pseudomonas putida | (S)-mandelate | Benzoylformate |

| Aldehyde dehydrogenase | Saccharomyces cerevisiae | Benzaldehyde | Benzoic acid |

Chemical Reactivity and Derivative Formation

Oxidation Reactions and Product Characterization

The oxidation of this compound and its related compounds can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the related compound 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with potassium permanganate (B83412) (KMnO4) in an acidic medium yields 3-ethoxy-4-hydroxybenzoic acid. researchgate.net This reaction follows pseudo-first-order kinetics. researchgate.net

In a different context, cytochrome P450 enzymes can catalyze the oxidation of similar structures. For example, the enzyme CYP199A4 is capable of oxidizing 4-ethoxybenzoic acid to 4-hydroxybenzoic acid with high efficiency. adelaide.edu.au This enzymatic oxidation demonstrates high regioselectivity. adelaide.edu.au While direct oxidation studies on this compound are not extensively detailed, the reactivity of the aromatic ring and its substituents suggests that it would be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the ether linkage under stronger oxidizing conditions. The hydroxyl and ethoxy groups on the aromatic ring influence the sites of oxidation.

The table below outlines the oxidation of a related compound.

| Starting Material | Oxidizing Agent | Product |

| 3-Ethoxy-4-hydroxybenzaldehyde | Potassium permanganate (KMnO4) | 3-Ethoxy-4-hydroxybenzoic acid researchgate.net |

Reduction Reactions and Derivative Formation

The formation of derivatives through reactions involving the carboxylic acid group is a common strategy. For example, the synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine.

Hydrolysis Pathways of Ester and Ether Derivatives

Esters of this compound can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid and the corresponding alcohol. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis, also known as saponification, is irreversible and goes to completion. libretexts.org

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of 3,4-dihydroxybenzoic acid (protocatechuic acid) and the corresponding ethyl halide. The selective cleavage of the ethoxy group without affecting other functional groups would require specific reagents and conditions.

The table below summarizes the hydrolysis of ester derivatives.

| Derivative Type | Reaction Condition | Products |

| Ester | Acidic (e.g., H2SO4, H2O) | This compound, Alcohol libretexts.org |

| Ester | Basic (e.g., NaOH, H2O) | Sodium 4-ethoxy-3-hydroxybenzoate, Alcohol libretexts.org |

Functionalization for Advanced Chemical Structures (e.g., Schiff Bases, Hydrazide-Hydrazones)

The carboxylic acid group of this compound can be converted into a hydrazide, which is a key intermediate for synthesizing more complex structures like Schiff bases and hydrazide-hydrazones. The synthesis of the hydrazide typically involves the reaction of the corresponding ester (e.g., ethyl 4-ethoxy-3-hydroxybenzoate) with hydrazine (B178648) hydrate.

Once the hydrazide is formed, it can be condensed with various aldehydes or ketones to produce hydrazide-hydrazones. nih.gov These compounds contain an azomethine group (-NH-N=CH-) and have been a focus of research due to their diverse biological activities. nih.govjrespharm.commdpi.com The synthesis is often carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. nih.govchemmethod.com

Schiff bases, which contain an imine or azomethine group, can also be synthesized from derivatives of this compound. This typically involves the reaction of an amino-functionalized derivative with an aldehyde or ketone. acs.orgmdpi.com These functionalization reactions open up avenues for creating a wide range of advanced chemical structures with potential applications in various fields.

The table below outlines the synthesis of hydrazide-hydrazones from a related starting material.

| Starting Material | Reagent 1 | Reagent 2 | Product Type |

| Ethyl p-hydroxybenzoate | Hydrazine hydrate | Aromatic aldehyde | Schiff base (Hydrazide-hydrazone) chemmethod.com |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the number and types of atoms and their interconnectivity.

The expected ¹H-NMR spectrum of 4-Ethoxy-3-hydroxybenzoic acid would exhibit characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The carboxylic acid and phenolic hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.5 - 7.7 | d | ~2 |

| Aromatic H | 7.4 - 7.6 | dd | ~8, ~2 |

| Aromatic H | 6.8 - 7.0 | d | ~8 |

| -OCH₂CH₃ | 4.0 - 4.2 | q | ~7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments in a molecule. For this compound, nine distinct signals would be expected in the ¹³C-NMR spectrum, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift (δ 165-175 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with those attached to oxygen atoms (C3 and C4) being the most downfield in this region. The methylene and methyl carbons of the ethoxy group would have characteristic upfield shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.0 - 172.0 |

| C-OH (Aromatic) | 145.0 - 150.0 |

| C-OEt (Aromatic) | 148.0 - 153.0 |

| C-COOH (Aromatic) | 120.0 - 125.0 |

| Aromatic CH | 115.0 - 125.0 |

| Aromatic CH | 112.0 - 118.0 |

| Aromatic CH | 110.0 - 115.0 |

| -OCH₂CH₃ | 63.0 - 68.0 |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. The exact mass of this compound (C₉H₁₀O₄) is 182.0579 g/mol . uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₁O₄⁺ | 183.0652 |

| [M-H]⁻ | C₉H₉O₄⁻ | 181.0506 |

Source: Predicted data from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio and inducing its fragmentation to observe the resulting fragment ions. This technique provides valuable information about the structure of the molecule.

While specific experimental MS/MS data for this compound is not widely published, predictable fragmentation pathways can be inferred. Common fragmentation patterns for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, fragmentation of the ethoxy group, such as the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄), would also be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a compound and for its quantification in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds.

FTIR spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its bonds. The spectrum of the closely related compound, 4-ethoxy-3-hydroxybenzaldehyde, shows characteristic peaks that can be extrapolated to identify the functional groups in this compound. chemicalbook.com For instance, the presence of a broad absorption band in the high-wavenumber region is indicative of the O-H stretching vibration of the hydroxyl and carboxylic acid groups. The strong, sharp absorption band in the carbonyl region is characteristic of the C=O stretching vibration of the carboxylic acid. Furthermore, the spectrum exhibits bands corresponding to the C-O-C stretching of the ethoxy group, as well as aromatic C-H and C=C stretching and bending vibrations.

Key characteristic FTIR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl & Carboxylic Acid | O-H Stretch | 3400 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C=C Stretch | 1610 - 1580 |

| Ethoxy Group | C-H Stretch (aliphatic) | 2980 - 2850 |

| Ether Linkage | C-O-C Asymmetric Stretch | 1260 - 1200 |

| Ether Linkage | C-O-C Symmetric Stretch | 1050 - 1020 |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 |

Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique "molecular fingerprint" of a compound. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. For substituted benzoic acids, Raman spectra offer detailed information about the skeletal vibrations of the aromatic ring and the substituent groups. ias.ac.in Studies on various benzoic acid derivatives have demonstrated the utility of Raman spectroscopy in elucidating structural details. researchgate.netindexcopernicus.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1600 | Strong |

| Carboxylic Acid C=O Stretch | ~1650 | Medium-Strong |

| Aromatic C-H In-plane Bend | ~1170 | Medium |

| Ring Trigonal Bending | ~1000 | Strong |

| Ethoxy Group C-C Stretch | ~850 | Medium |

| Aromatic Ring Puckering | Below 600 | Medium-Weak |

Note: Raman intensities can vary significantly and are dependent on the change in polarizability during the vibration.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures, natural extracts, or other complex samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic acids. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation of this compound is achieved by optimizing the mobile phase composition, which often consists of a mixture of water (acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, set at the wavelength of maximum absorbance for the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

A representative HPLC method for the analysis of hydroxybenzoic acids is detailed below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, resulting from its polar functional groups (hydroxyl and carboxylic acid), direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization agents for phenolic acids include silylating agents (e.g., BSTFA, TMCS), which replace the active hydrogens of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether-ester derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. The GC-MS data for 3-Ethoxy-4-hydroxybenzoic acid shows characteristic fragment ions that can be used for its identification. nih.gov

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

For the analysis of this compound in highly complex matrices, such as biological fluids or environmental samples, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govmdpi.com GC × GC utilizes two columns with different stationary phase selectivities (e.g., non-polar in the first dimension and polar in the second dimension) connected by a modulator. uva.nlacs.org

This orthogonal separation mechanism distributes the components of a mixture over a two-dimensional plane, resulting in a dramatic increase in peak capacity and resolution. chemistry-matters.com This allows for the separation of the target analyte from co-eluting matrix components, leading to more accurate identification and quantification. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GC × GC-TOF-MS provides a powerful tool for both targeted and non-targeted analysis of complex samples containing phenolic compounds. ansl.edu.pl The enhanced separation and sensitivity make it possible to detect and identify trace levels of this compound and its metabolites. gcms.cz

| Parameter | Configuration |

| First Dimension Column (¹D) | Non-polar (e.g., PDMS-based) |

| Second Dimension Column (²D) | Polar (e.g., PEG-based) |

| Modulator | Thermal or Cryogenic |

| Modulation Period | 2 - 8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) |

| Data Analysis | Contour plot visualization and specialized software for peak identification and integration |

Crystallographic and Thermal Analysis

The structural and thermal properties of this compound are crucial for understanding its solid-state behavior, particularly in the context of polymorphism and the formation of co-crystals. Techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are instrumental in this characterization.

Powder X-Ray Diffraction (PXRD) for Crystalline Structure Analysis

For instance, in co-crystal screening studies, PXRD is the primary tool to confirm the formation of a new crystalline phase, distinct from the starting materials. nih.govresearchgate.net The appearance of new diffraction peaks that are not present in the diffractograms of the individual components is a clear indication of co-crystal formation. nih.govresearchgate.net The technique is also used to identify different polymorphic forms of co-crystals, which may exhibit different physical properties. researchgate.net

In the broader context of hydroxybenzoic acids, PXRD has been used to:

The general methodology for PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline solid. google.com

While a specific PXRD pattern for this compound is not presented, the established use of PXRD for analogous compounds underscores its importance in the structural characterization of this and related materials.

Differential Scanning Calorimetry (DSC) in Co-crystal Research

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of this compound and its potential co-crystals, DSC is a critical tool.

DSC analysis can confirm the formation of a co-crystal by showing a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the individual components. mdpi.com For example, the formation of co-crystals between the drug Itraconazole and 4-aminobenzoic acid was confirmed by a unique melting endotherm in the DSC thermogram. researchgate.net Similarly, the thermal behavior of carbamazepine (B1668303) co-crystals with acetamidobenzoic acid isomers was investigated using DSC, which indicated the formation of non-hydrated/non-solvated crystalline products. mdpi.com

The technique is also invaluable for investigating polymorphism in co-crystals. Different polymorphic forms will exhibit distinct thermal behaviors, such as different melting points or the presence of solid-solid phase transitions, which can be detected by DSC. researchgate.net

Furthermore, DSC is employed to determine the thermodynamic stability of co-crystals. By studying the solid-liquid phase diagrams constructed from DSC data, the stoichiometry of the co-crystal can be conclusively determined. researchgate.net While specific DSC data for this compound is not available in the search results, the melting point of the related compound, 4-Ethoxybenzoic acid, is reported to be in the range of 197-199 °C. sigmaaldrich.comchemicalbook.com

The following table summarizes the application of DSC in the characterization of co-crystals involving hydroxybenzoic acid derivatives, which is directly relevant to the study of this compound.

| Application of DSC | Findings | References |

|---|---|---|

| Co-crystal Formation Confirmation | A single, sharp melting endotherm different from the individual components indicates the formation of a new co-crystalline phase. | mdpi.com |

| Polymorphism Investigation | Different polymorphic forms of a co-crystal exhibit distinct melting points and/or solid-solid phase transitions. | researchgate.net |

| Thermodynamic Stability and Stoichiometry | Construction of solid-liquid phase diagrams from DSC data allows for the determination of co-crystal stoichiometry and relative stability. | researchgate.net |

| Thermal Behavior of Drug Co-crystals | DSC is used to characterize the thermal properties of co-crystals of active pharmaceutical ingredients with hydroxybenzoic acids, providing crucial data for formulation development. | researchgate.netgoogle.com |

Electrochemical Characterization

The electrochemical behavior of this compound provides insights into its redox properties, which are relevant to its potential applications in areas such as antioxidant activity and electro-organic synthesis. Cyclic voltammetry is the primary technique used for this characterization.

Cyclic Voltammetry for Redox Potential Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a species in solution. It involves scanning the potential of a working electrode and measuring the resulting current. While specific CV data for this compound is not explicitly detailed in the provided search results, the electrochemical behavior of structurally similar phenolic and benzoic acid derivatives has been investigated, providing a framework for understanding its potential redox properties.

Studies on various phenols and anilines have utilized CV to determine their oxidation potentials. rsc.org The experimental setup typically involves a three-electrode system with a working electrode (e.g., glassy carbon or platinum), a reference electrode, and a counter electrode in a suitable solvent containing a supporting electrolyte. rsc.orgresearchgate.net The resulting voltammogram plots current versus potential, revealing information about the oxidation and reduction processes.

For example, the CV of lignin (B12514952) model compounds, which share structural motifs with this compound, has been studied to understand their electro-oxidation mechanisms. researchgate.net These studies show that the presence of certain functional groups and the reaction medium can significantly influence the redox potentials and the nature of the electrochemical reactions. researchgate.net

The redox potential of phenolic compounds is a key parameter in evaluating their antioxidant activity. The oxidation efficiency of some phenolic mediators in laccase systems has been shown to be proportional to their redox potentials, up to a certain value. researchgate.net While a precise redox potential for this compound is not provided, it is known that the oxidation of related compounds can proceed via mechanisms involving the formation of radical intermediates. researchgate.net

The electrochemical reduction of halogenated hydroxybenzonitriles has also been investigated using CV, demonstrating that the number and position of substituents on the benzene (B151609) ring dramatically affect the reduction potentials and pathways. researchgate.net This highlights the sensitivity of electrochemical techniques to the molecular structure.

The following table outlines the general parameters and findings from cyclic voltammetry studies on related phenolic compounds, which can be extrapolated to predict the expected behavior of this compound.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Working Electrode | Material at which the electrochemical reaction of interest occurs (e.g., Glassy Carbon, Platinum). rsc.orgresearchgate.net | The choice of electrode material can influence the observed redox potentials and kinetics. |

| Solvent/Electrolyte System | The medium in which the analysis is performed (e.g., Acetonitrile, Dimethylformamide with a supporting electrolyte like TMABF4). rsc.orgresearchgate.net | The solvent and electrolyte can affect the solubility of the analyte and the stability of the redox species. |

| Scan Rate | The rate at which the potential is swept. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process. rsc.org | Would be used to investigate the nature of the redox processes of this compound. |

| Oxidation/Reduction Potentials | The potentials at which oxidation and reduction peaks appear in the voltammogram. researchgate.net | These values would quantify the ease with which this compound can be oxidized or reduced, which is related to its antioxidant potential. |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of 4-Ethoxy-3-hydroxybenzoic acid.

Electronic structure calculations are used to understand the distribution of electrons within the this compound molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.

Table 1: Representative Calculated Electronic Properties of Analogous Phenolic Compounds This table presents typical values for related compounds to infer the expected properties of this compound.

| Parameter | Typical Calculated Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | ~ -0.22 to -0.25 | Indicates electron-donating capacity (antioxidant potential) |

| LUMO Energy | ~ -0.07 to -0.09 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 0.15 to 0.16 | Relates to chemical reactivity and stability |

For phenolic compounds like this compound, a primary aspect of their chemical reactivity, particularly as antioxidants, involves neutralizing free radicals. Theoretical calculations can predict the most likely mechanisms for this activity. The main mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Theoretical studies on simpler hydroxybenzoic acids, such as 3,4-dihydroxybenzoic acid, have shown that the reaction with hydroxyl radicals is predominantly governed by the HAT mechanism. researchgate.net In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it. The feasibility of HAT is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted. For this compound, the O-H bond at position 3 is the expected site for HAT. Calculations on similar phenolic structures suggest that this mechanism is highly favorable. researchgate.netacademie-sciences.fr

In polar solvents, the SPLET mechanism can become competitive. However, for many phenolic antioxidants, HAT is considered a key pathway. nih.gov Electron Transfer (ET) is the initial step in the SET-PT mechanism, and its likelihood can be assessed by calculating the Ionization Potential (IP).

Structure-Activity Relationship (SAR) Modeling

SAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

QSAR models correlate biological activity with physicochemical properties or calculated molecular descriptors. For a series of derivatives of this compound, a QSAR model could be developed to predict their antioxidant, antimicrobial, or enzyme inhibitory activities. mdpi.com

The development of a QSAR model involves calculating a variety of molecular descriptors. academie-sciences.frimist.ma Studies on other phenolic acids have successfully used descriptors such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule.

Thermodynamic Descriptors: Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE), which are particularly relevant for predicting antioxidant activity. nih.gov

Topological and Steric Descriptors: Molecular weight, logP (lipophilicity), and various connectivity indices that describe the size, shape, and branching of the molecule.

A typical QSAR equation would take the form: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

For derivatives of this compound, the lipophilicity conferred by the ethoxy group and the electronic effects of substituents on the aromatic ring would likely be significant contributors to the QSAR model.

Table 2: Common Descriptors in QSAR Studies of Phenolic Acids

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO Energy, Dipole Moment | Electron donating/withdrawing effects, polarity |

| Thermodynamic | O-H Bond Dissociation Enthalpy (BDE) | Hydrogen atom donation potential (antioxidant activity) |

| Lipophilic | logP | Membrane permeability, hydrophobic interactions |

| Topological | Balaban Index, Molecular Connectivity | Molecular size, shape, and branching |

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional structure of the molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

In a hypothetical 3D-QSAR study on a series of this compound analogs, the molecules would first be aligned based on a common substructure. Then, steric and electrostatic fields around each molecule would be calculated. nih.gov The resulting model is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity. researchgate.net

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours could suggest regions where bulk is detrimental.

Electrostatic Contour Maps: Blue contours might highlight areas where positive charges (or electron-withdrawing groups) are preferred, whereas red contours could show where negative charges (or electron-donating groups) would increase activity.

Such a study would provide crucial guidance for rationally designing novel derivatives of this compound with improved biological profiles. nih.gov

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

A molecular docking study of this compound would involve a specific protein target, for example, an enzyme implicated in inflammation like cyclooxygenase (COX) or a bacterial enzyme. mdpi.comphcog.com The study would predict the binding affinity, often expressed as a docking score (e.g., in kcal/mol), and the specific interactions that stabilize the ligand in the enzyme's active site.

Key interactions for this compound would likely include:

Hydrogen Bonding: The carboxylate and hydroxyl groups are potent hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues (e.g., Serine, Aspartate, Arginine) in the active site. mdpi.com

Hydrophobic Interactions: The benzene (B151609) ring and the ethyl chain of the ethoxy group can form hydrophobic or van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).

π-π Stacking: The aromatic ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

The results from docking studies on similar benzoic acid derivatives against various enzymes have demonstrated the importance of these interactions in determining binding affinity. nih.govmdpi.com

Table 3: Representative Molecular Docking Results for Benzoic Acid Derivatives with Protein Targets This table summarizes findings from studies on analogous compounds to illustrate potential interactions for this compound.

| Analogous Compound | Protein Target | Reported Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Snake Venom Metalloproteinase (SVMP) | -5.6 | SER168, GLY109, HIS142 |

| Gentisic acid (2,5-dihydroxybenzoic acid) | SARS-CoV-2 Main Protease | -42.13 (arbitrary units) | Not specified |

| Ethyl 3,4,5-trihydroxybenzoate | Cyclooxygenase-2 (COX-2) | -8.1 | Not specified |

Ligand-Protein Interaction Predictions

At present, specific molecular docking studies detailing the interaction of this compound with a wide range of protein targets are not extensively available in the published literature. However, the general principles of how phenolic compounds interact with proteins are well-established and can be extrapolated. It is anticipated that the hydroxyl and carboxylic acid groups of this compound would be key participants in forming hydrogen bonds with amino acid residues in a protein's binding pocket. The ethoxy group may contribute to hydrophobic interactions.

Computational studies on closely related phenolic acids have demonstrated their ability to interact with various enzymes through these types of forces. For instance, in silico analyses of phenolic-protein interactions often reveal binding via hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can alter the protein's conformation and function researchgate.netfao.orgconsensus.app. Molecular docking simulations for other ortho-substituted phenols have been used to predict whether a molecule is likely to act as a substrate or an inhibitor for an enzyme like tyrosinase, based on its orientation and proximity to key active site residues nih.govmdpi.com.

Binding Affinity Computations

Quantitative predictions of the binding affinity of this compound for specific protein targets are not yet widely reported. Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For context, molecular docking studies on other phenolic compounds have been used to predict their binding affinities for various proteins. For example, docking analyses of flavonoids with enzymes and milk proteins have been used to screen for potential nutraceutical applications researchgate.netfao.orgconsensus.app. Similarly, studies on other benzoic acid derivatives have used computational methods to predict their binding affinity to targets like the SARS-CoV-2 main protease nih.gov. These types of computations are crucial for prioritizing compounds for further experimental testing.

Table 1: Illustrative Binding Affinity Data for Related Phenolic Compounds (Note: Data for this compound is not currently available)

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Ethyl Ferulate | Monoamine Oxidase B (MAO-B) | Not Specified |

| Methyl Protocatechuate | Not Specified | Not Specified |

| Quercetin | Not Specified | Not Specified |

This table is for illustrative purposes to show the type of data generated in binding affinity computations for similar compounds. Specific values for this compound are not available in the searched literature.

Metabolic Pathway Prediction and Simulation

The metabolic fate of this compound can be predicted using various computational tools that simulate the enzymatic reactions it may undergo in a biological system. These tools often rely on databases of known metabolic transformations and algorithms that identify potential sites of reaction on the molecule.

For benzoic acid and its derivatives, several metabolic pathways are known, including β-oxidation, which shortens the side chain nih.gov. It is plausible that this compound could undergo reactions such as O-deethylation, hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation or sulfation) at the hydroxyl or carboxylic acid groups.

Modern computational approaches, including machine learning and graph convolutional networks, are being developed to predict the metabolic pathways in which a given compound might participate with high accuracy nsf.gov. These methods extract molecular features to classify compounds into different metabolic pathway classes. While specific simulations for this compound are not available, these advanced computational tools hold the potential to elucidate its metabolic profile in future studies nih.govsciencepg.comresearchgate.net.

Biological Activities and Mechanistic Studies

Antioxidant Activity and Mechanisms

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. The structural features of 4-Ethoxy-3-hydroxybenzoic acid, particularly the presence of a hydroxyl group and an electron-donating ethoxy group on the benzene (B151609) ring, suggest its capability to counteract oxidative stress through various mechanisms.

Free Radical Scavenging Pathways

Phenolic compounds are well-documented free radical scavengers. nih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, resulting in the formation of a more stable phenoxyl radical. nih.gov The antioxidant activity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups. The presence of an ortho-dihydroxy arrangement, as seen in the parent structure of protocatechuic acid, is known to enhance antioxidant efficacy.

Studies on related hydroxybenzoic acid derivatives have established that their ability to scavenge free radicals is a key component of their antioxidant properties. nih.gov For instance, the antioxidant capacity of 4-hydroxybenzoic acid is attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov

Metal Ion Chelation Strategies

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. researchgate.net The ability of certain phenolic compounds to chelate these metal ions renders them inactive, thus contributing to their antioxidant effect. nih.gov Compounds with ortho-dihydroxy substitution, like protocatechuic acid, are particularly effective metal chelators. This chelation potential is a significant aspect of their antioxidant mechanism.

Influence of Structural Modifications on Radical Scavenging Potential

The introduction of an ethoxy group at the 4-position and a hydroxyl group at the 3-position of the benzoic acid backbone can modulate its antioxidant activity. Alkoxy groups, such as the ethoxy group, are generally considered to be electron-donating, which can enhance the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.

Research on derivatives of p-hydroxybenzoic acid has shown that the presence of o-hydroxyl or o-methoxy groups can influence antiradical activities. nih.gov Furthermore, the esterification of the carboxylic acid group, as seen in ethyl protocatechuate, can also impact antioxidant potential. Studies have indicated that esters of hydroxybenzoic acids can possess significant antioxidant effects. globalresearchonline.net The antiviral activity of a hydroxybenzoic acid ester, for instance, has been reported to be higher than that of its corresponding acid. globalresearchonline.net

Enzymatic and Non-Enzymatic Antioxidant Processes

Beyond direct radical scavenging and metal chelation, phenolic compounds can also exert their antioxidant effects through indirect mechanisms. These include the modulation of endogenous antioxidant enzyme activities. researchgate.net Phenolic acids can activate signaling pathways, such as the NRF2 pathway, which leads to the increased expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net These enzymes play a crucial role in detoxifying reactive oxygen species. For example, SOD converts the superoxide anion to hydrogen peroxide, which is then neutralized by CAT and GPx. researchgate.net

Antimicrobial Activity and Mechanisms

The antimicrobial properties of phenolic compounds have been extensively studied. The structural characteristics of this compound suggest it may possess inhibitory activity against a range of microorganisms.

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

Research on ethyl protocatechuate has demonstrated its antibacterial activity, particularly against Gram-positive bacteria. nih.gov Studies have reported its efficacy against clinical strains of Staphylococcus aureus, a significant human pathogen. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data from studies on ethyl protocatechuate provide a valuable reference for the potential antibacterial spectrum of this compound.

Minimum Inhibitory Concentrations (MIC) of Ethyl Protocatechuate against Staphylococcus aureus Strains

| Staphylococcus aureus Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Clinical Isolates (Range) | 64 - 1024 | nih.govresearchgate.net |

| S. aureus ATCC 25923 | 512 | mdpi.com |

| S. aureus ATCC 43300 (MRSA) | 512 | mdpi.com |

| S. aureus ATCC 6538 | 512 | mdpi.com |

The data indicates that ethyl protocatechuate exhibits a wide range of activity against different strains of S. aureus. It is also noteworthy that phytochemicals like flavonoids and phenolic acids have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov The structural modifications, such as the presence of an alkyl chain in the ester form, can influence the antimicrobial effect by altering properties like polarity, which may facilitate the compound's ability to cross the microbial cell wall. researchgate.net

Antifungal Effects and Inhibition of Fungal Morphogenesis

Currently, there is a notable lack of specific research data in publicly accessible scientific literature regarding the direct antifungal effects of this compound. While studies have been conducted on the antifungal properties of related hydroxybenzoic acid derivatives, the efficacy and mechanisms of this compound against fungal pathogens, including any potential role in the inhibition of fungal morphogenesis, remain an area that requires dedicated investigation.

Biofilm Formation Inhibition Strategies (e.g., alteration of cell hydrophobicity)

Interactions with Microbial Cell Membranes and Intracellular Components

The specific interactions of this compound with microbial cell membranes and its effects on intracellular components have not been extensively documented. The mechanisms by which it might disrupt membrane integrity, affect membrane potential, or interact with cytoplasmic components are yet to be elucidated through targeted research.

Interference with Microbial Metabolic Pathways

Information regarding the interference of this compound with specific microbial metabolic pathways is scarce. Scientific investigations have not yet detailed its potential to act as an enzyme inhibitor or to disrupt key metabolic processes such as cellular respiration or nutrient uptake in microorganisms. Understanding these potential interactions is crucial for determining its mode of antimicrobial action.

Anti-inflammatory Activity Research

While various phenolic compounds and derivatives of benzoic acid have been investigated for their anti-inflammatory properties, dedicated research on the anti-inflammatory activity of this compound is limited. There is a lack of studies detailing its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenases, or the modulation of inflammatory signaling cascades.

Other Investigated Biological Potentials

Antialgal Effects

The potential antialgal properties of this compound have not been a significant focus of published research. While some related phenolic acids have been assessed for their effects on algal growth, specific data, including inhibitory concentrations (e.g., IC50) of this compound against various algal species, are not available in the scientific literature.

Antimutagenic Investigations

This compound (ethyl vanillate) has been evaluated for its potential to counteract genetic mutations, with mixed results depending on the mutagen and the testing system. Research indicates that the compound exhibits marked antimutagenic activity against the effects of 4-nitroquinoline-1-oxide, furylfuramide, captan, and methylglyoxal (B44143) in Escherichia coli WP2s. This protective effect is theorized to be due to the enhancement of an error-free recombinational repair system. However, it was found to be ineffective against mutations induced by Trp-P-2 or IQ in Salmonella typhimurium TA98.

Further studies have shown that ethyl vanillate (B8668496) does not induce mutations itself in the Ames Salmonella/microsome assay, tested against various Salmonella typhimurium strains (TA92, TA1535, TA100, TA1537, TA94, and TA98), either with or without metabolic activation. In assays using Chinese hamster ovary cells, ethyl vanillate did not cause chromosomal aberrations or sister chromatid exchanges. However, it was observed to enhance the ability of mitomycin C to cause sister chromatid exchanges. Additionally, no heritable mutations were detected when the compound was tested on Drosophila melanogaster.

Table 1: Summary of Antimutagenic Activity Studies on this compound

| Test System | Mutagen | Result |

|---|---|---|

| Escherichia coli WP2s | 4-nitroquinoline-1-oxide, furylfuramide, captan, methylglyoxal | Marked antimutagenic activity |

| Salmonella typhimurium TA98 | Trp-P-2, IQ | Ineffective |

| Ames Test (S. typhimurium strains) | None (tested for mutagenicity) | Non-mutagenic |

| Chinese Hamster Ovary Cells | None (tested for clastogenicity) | No chromosomal aberrations |

| Chinese Hamster Ovary Cells | Mitomycin C | Enhanced sister chromatid exchanges |

Hypoglycemic Activity Studies

Based on a comprehensive review of available scientific literature, no studies investigating the specific hypoglycemic or antidiabetic activity of this compound could be identified. Research has been conducted on related compounds such as 4-hydroxybenzoic acid, but data pertaining solely to the ethoxy derivative is not available.

Antiviral Investigations

A review of scientific research reveals a lack of studies focused specifically on the antiviral properties of this compound. While the broader class of hydroxybenzoic acids has been a subject of some antiviral research, specific investigations into this particular compound are not present in the available literature.

Anti-Platelet Aggregating Activity Research

There is currently no specific scientific information available regarding the anti-platelet aggregating activity of this compound. Investigations have been performed on other vanilloid-like agents and general classes of hydroxybenzoic acids, but research dedicated to the effects of this compound on platelet aggregation has not been identified.

Nematicidal Properties

Scientific literature lacks specific studies on the nematicidal properties of this compound. While related phenolic compounds have been investigated for activity against nematodes, there is no available research focusing on this particular ethoxylated derivative.

Antiproliferative Activity Mechanisms (in vitro cellular models)

This compound (ethyl vanillate) has demonstrated cytotoxic effects in various cell lines, including murine neuronal stem cells (mNSCs), lung epithelial BEAS-2B cells, and liver HepG2 cells nih.gov. Mechanistic studies in human proximal tubule (HK-2) cells, while not a cancer model, have shed light on the pathways involved in its cytotoxic action.

Exposure to ethyl vanillate was found to induce cellular stress and disrupt energy pathways nih.gov. Specifically, it significantly diminished mitochondrial health, an effect accompanied by a decrease in spare respiratory capacity and coupling efficiency after 48 hours of exposure nih.gov. Furthermore, the compound led to a significant reduction in the expression of mitochondrial ATP synthase, a key enzyme in cellular energy production, within 24 hours nih.gov. In addition to its impact on mitochondrial respiration, ethyl vanillate was also shown to inhibit glycolysis nih.gov. The compound also appears to induce endoplasmic reticulum (ER) stress, as evidenced by an increase in the stress marker C/EBP homologous protein (CHOP) nih.gov.

Table 2: In Vitro Antiproliferative and Cytotoxic Effects of this compound

| Cell Line | Observed Effect | Mechanistic Insight |

|---|---|---|

| Murine Neuronal Stem Cells (mNSCs) | Cytotoxicity | Not specified |

| Lung Epithelial BEAS-2B Cells | Cytotoxicity | Not specified |

| Liver HepG2 Cells | Cytotoxicity | Not specified |

Neuroprotective Activity

Investigations into the neuroprotective potential of this compound (ethyl vanillate) have yielded promising results in cellular models of Alzheimer's disease. The compound has been shown to protect against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells, primarily through the mitigation of oxidative stress and apoptosis.

Treatment with ethyl vanillate was effective in counteracting the decrease in PC12 cell viability and the induction of apoptosis caused by Aβ₁₋₄₂ peptides. The protective mechanism involves a significant reduction in intracellular lipid peroxidation, as measured by malondialdehyde levels, and a decrease in the production of reactive oxygen species.

Furthermore, ethyl vanillate partially reversed the Aβ₁₋₄₂-induced reduction in the activity of key antioxidative enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. The compound also attenuated the activation of caspase-3 and modulated the ratio of the apoptosis regulators Bcl-2 and Bax in Aβ₁₋₄₂-treated cells. These findings collectively suggest that this compound may act as a neuroprotective agent by inhibiting oxidative stress and subsequent cell apoptosis.

Table 3: Neuroprotective Mechanisms of this compound in Aβ-Treated PC12 Cells

| Parameter | Effect of Aβ₁₋₄₂ | Effect of Aβ₁₋₄₂ + this compound |

|---|---|---|

| Cell Viability | Decreased | Increased (restrained decrease) |

| Apoptosis | Increased | Decreased (restrained induction) |

| Lipid Peroxidation (MDA levels) | Increased | Alleviated |

| Reactive Oxygen Species (ROS) | Increased | Alleviated |

| Superoxide Dismutase Activity | Decreased | Partially reversed |

| Catalase Activity | Decreased | Partially reversed |

| Glutathione Peroxidase Activity | Decreased | Partially reversed |

| Caspase-3 Activation | Increased | Attenuated |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (ethyl vanillate) |

| 4-nitroquinoline-1-oxide |

| Furylfuramide |

| Captan |

| Methylglyoxal |

| Trp-P-2 |

| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) |

| Mitomycin C |

| 4-hydroxybenzoic acid |

| β-amyloid (Aβ) |

| Malondialdehyde |

| Superoxide dismutase |

| Catalase |

| Glutathione peroxidase |

| Caspase-3 |

| Bcl-2 |

| Bax |

| C/EBP homologous protein (CHOP) |

Immunomodulating Properties

Currently, there is a lack of direct scientific evidence from peer-reviewed literature specifically investigating the immunomodulating properties of this compound. While various phenolic compounds and benzoic acid derivatives have been noted for their influence on the immune system, dedicated studies on this particular ethoxy derivative are not presently available. Future research is required to ascertain whether this compound exerts any stimulatory or suppressive effects on immune cells, cytokine production, or inflammatory pathways.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The inhibitory potential of various benzoic acid derivatives against α-glucosidase has been a subject of scientific inquiry. These compounds can interact with the active site of the enzyme, impeding the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented, research on related benzoic acid derivatives provides insights into their potential efficacy. The structure-activity relationship of these compounds often dictates their inhibitory potency. For instance, the number and position of hydroxyl and methoxy (B1213986) groups on the benzene ring are crucial for their interaction with the enzyme.

The general mechanism of α-glucosidase inhibitors involves the competitive and reversible inhibition of the enzyme, which is located in the brush border of the small intestine. By delaying carbohydrate digestion, these inhibitors effectively reduce the postprandial increase in blood glucose levels.

Below is a table summarizing the α-glucosidase inhibitory activity of some benzoic acid derivatives, which may serve as a reference for the potential activity of this compound.

| Compound | IC50 Value (mM) | Source |

| Acarbose (Reference) | 13.88 | nih.gov |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 | nih.gov |

| 1,3,4-Thiadiazole derivatives with butanoic acid linker | 6.70 - 8.42 | nih.gov |

This table presents data for other benzoic acid derivatives to illustrate the range of inhibitory concentrations and is not direct data for this compound.

Wound Healing Mechanisms (in vitro cellular models)

The process of wound healing is a complex biological event involving cell migration, proliferation, and differentiation to restore tissue integrity. uni-hannover.de In vitro wound healing assays, such as the scratch assay, are commonly used to evaluate the effect of various compounds on these cellular processes. uni-hannover.denih.gov

There is currently no specific research available on the effects of this compound on wound healing mechanisms in in vitro cellular models. Studies on other phenolic acids have suggested that they can influence cellular activities pertinent to wound repair, such as modulating inflammatory responses and promoting cell migration. However, without direct experimental evidence, the role of this compound in this context remains speculative. Further investigation using models such as human dermal fibroblasts or keratinocytes would be necessary to elucidate any potential wound healing properties.

Modulatory Effects on Efflux Pumps (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the absorption and distribution of various drugs. researchgate.net The modulation of P-gp activity is a key area of research to overcome MDR and enhance the efficacy of chemotherapeutic agents. mednews.care

While direct studies on this compound are limited, research on structurally similar compounds, namely 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA), has demonstrated their ability to modulate P-gp function. nih.govnih.gov These compounds have been shown to inhibit the efflux of P-gp substrates from multidrug-resistant cancer cells. nih.gov

The proposed mechanism for this modulatory effect involves the impairment of the cellular energetic state. nih.gov 4-HBA and VA were found to decrease mitochondrial membrane potential and intracellular ATP levels in multidrug-resistant cells. nih.gov Since P-gp is an ATP-dependent transporter, the reduction in cellular ATP leads to a decrease in its efflux activity, resulting in the intracellular accumulation of chemotherapeutic drugs. nih.gov

The following table summarizes the effects of related hydroxybenzoic acids on P-gp function.

| Compound | Cell Line | Effect on P-gp Substrate Efflux | Proposed Mechanism |

| 4-Hydroxybenzoic acid (4-HBA) | K562/Dox | Inhibition | Impairment of cellular energetic state, decreased ATP levels nih.gov |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid, VA) | K562/Dox | Inhibition | Impairment of cellular energetic state, decreased ATP levels nih.gov |

Given the structural similarity of this compound to these compounds, it is plausible that it may exert similar modulatory effects on P-gp. However, this hypothesis requires confirmation through direct experimental studies.

Metabolic Pathways and Biotransformation

Microbial Biotransformation

Microorganisms, particularly those residing in the gut and the environment, possess a vast and versatile enzymatic arsenal (B13267) capable of degrading complex aromatic compounds. The microbial biotransformation of 4-Ethoxy-3-hydroxybenzoic acid is primarily a catabolic process, aimed at utilizing the compound as a carbon and energy source.

The human gut microbiota plays a crucial role in the metabolism of dietary polyphenols and other xenobiotics. Aromatic compounds that escape digestion and absorption in the upper gastrointestinal tract are subject to extensive microbial breakdown in the colon. For phenolic acids, this process is fundamental to their absorption and biological activity.

Gut microbes can metabolize dietary fibers and other complex plant-derived molecules, leading to the release and production of various aromatic metabolites. nih.gov The catabolism of this compound by gut bacteria would likely be initiated by the cleavage of its ether bond, a common reaction for aromatic ethers. This O-dealkylation (specifically, O-de-ethylation) would release the ethoxy group and convert the parent molecule into 3,4-dihydroxybenzoic acid (protocatechuic acid), a common and readily metabolizable intermediate.

The enzymatic pathways involved in the metabolism of this compound can be understood by examining both the synthesis of its core structure and its degradation.

Biosynthesis of the Core Structure : The parent compound, 4-hydroxybenzoic acid (4-HBA), is a naturally occurring molecule in many bacteria, where it serves as a precursor for ubiquinone (coenzyme Q) synthesis. researchgate.nethmdb.ca It is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate directly to 4-HBA and pyruvate. researchgate.netnih.govsciepublish.com